molecular formula C19H17N3O3S B2880114 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 681265-49-6

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No. B2880114
M. Wt: 367.42
InChI Key: FWTCSGKGEVTFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thieno[3,4-c]pyrazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often used in research and development of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene and a pyrazole ring. The thiophene ring contains a sulfur atom, while the pyrazole ring contains two nitrogen atoms . The term ‘dioxido’ suggests the presence of two oxygen atoms, likely in the form of carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .

Scientific Research Applications

Synthesis and Anti-HIV-1 Activity

Compounds structurally related to N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide have been synthesized and evaluated for their anti-HIV-1 activity. One study focused on the synthesis of novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, which exhibited potent anti-HIV-1 activity, particularly compounds 5a, b, j, h, and i with median effective concentration (EC50) values less than 20 µM. Compound 5i showed the most significant activity with an EC50 of 3.2 µM, while 5h demonstrated anti-HIV-1 activity (EC50 = 3.8 µM) without toxicity in primary human lymphocytes, CEM, and VERO cells (Aslam et al., 2013).

Antimicrobial Screening

Another research avenue involves the synthesis and antimicrobial screening of derivatives of this compound. For instance, N-(5-(benzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and screened for in vitro antibacterial activity against various bacteria, including Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. These compounds were also tested against fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The research indicates that thiazole derivatives could provide valuable therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Antioxidant and Anti-Inflammatory Activities

Compounds similar to N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For example, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives showed promising activities in this regard. Compounds 3a (EC50 = 06.00 ± 2.36) and 5c (EC50 = 07.21 ± 0.67) displayed potent antioxidant activity, while compounds 3a (EC50 = 10.25 ± 1.08), 7b (EC50 = 10.50 ± 0.99), and 7c (EC50 = 11.18 ± 0.15) showed significant anti-inflammatory activity. These findings suggest a potential therapeutic application of these compounds in managing oxidative stress and inflammation-related conditions (Mahajan et al., 2016).

Safety And Hazards

Without specific studies or data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research of this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological or pharmacological activities .

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTCSGKGEVTFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.